molecular formula C18H16O B14631702 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- CAS No. 54752-32-8

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-

Cat. No.: B14631702
CAS No.: 54752-32-8
M. Wt: 248.3 g/mol
InChI Key: UHHJFSUUJFXUPS-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- is an organic compound with the molecular formula C18H22O. This compound is part of the naphthalenone family and is characterized by its unique structure, which includes a naphthalenone core with a 2-methylphenyl methylene substitution. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- typically involves the condensation of 2-methylbenzaldehyde with 3,4-dihydro-2H-naphthalen-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated naphthalenone derivatives

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylene-3,4-dihydro-2H-naphthalen-1-one
  • 3,4-Dihydro-2H-1,4-benzoxazine-5
  • 3,4-Dihydropyrimidin-2(1H)-ones

Uniqueness

1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

54752-32-8

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-[(2-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C18H16O/c1-13-6-2-3-8-15(13)12-16-11-10-14-7-4-5-9-17(14)18(16)19/h2-9,12H,10-11H2,1H3

InChI Key

UHHJFSUUJFXUPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C2CCC3=CC=CC=C3C2=O

Origin of Product

United States

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